N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 3,6-dichloropyridine-2-carboxylic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-arylbenzothiazole
- 4H-pyrimido[2,1-b]benzothiazole .
Uniqueness
N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloropyridine moiety enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-7-5-6-10(15)17-11(7)12(19)18-13-16-8-3-1-2-4-9(8)20-13/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERFDQDADQVSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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